ethyl 9-methyl-9H-xanthene-9-carboxylate
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Overview
Description
Ethyl 9-methyl-9H-xanthene-9-carboxylate is a chemical compound belonging to the xanthene family, which is characterized by its fused benzene and pyran rings. This compound is known for its fluorescent properties and is often used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Friedel-Crafts acylation reaction, where xanthene is reacted with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of xanthene followed by esterification with ethanol under acidic conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where substituents are introduced at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and nitro compounds.
Scientific Research Applications
Ethyl 9-methyl-9H-xanthene-9-carboxylate is widely used in scientific research due to its fluorescent properties. It serves as a fluorescent probe in biological imaging, helping researchers visualize cellular processes. Additionally, it is used in the development of organic light-emitting diodes (OLEDs) and as a precursor for the synthesis of other fluorescent compounds.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When excited by light, it emits fluorescence, which can be detected and measured. This property makes it useful in various applications, including biological imaging and material science.
Molecular Targets and Pathways Involved:
Biological Imaging: The compound targets specific cellular components, allowing for the visualization of cellular structures and processes.
Material Science: It is used in the development of materials with specific optical properties.
Comparison with Similar Compounds
Fluorescein: A widely used fluorescent dye with similar applications in biological imaging.
Rhodamine: Another xanthene derivative used in fluorescence microscopy and flow cytometry.
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 9-methylxanthene-9-carboxylate |
InChI |
InChI=1S/C17H16O3/c1-3-19-16(18)17(2)12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)17/h4-11H,3H2,1-2H3 |
InChI Key |
OXOYOLADYXDRHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)C |
Origin of Product |
United States |
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